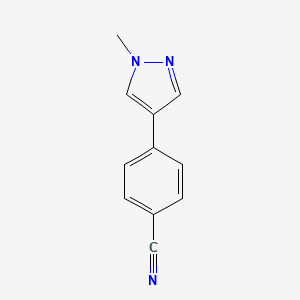

4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

Description

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-(1-methylpyrazol-4-yl)benzonitrile |

InChI |

InChI=1S/C11H9N3/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,1H3 |

InChI Key |

PEYWCWVZTNFROY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Methyl 1h Pyrazol 4 Yl Benzonitrile

Classical Synthetic Approaches

Classical methods for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile predominantly rely on well-established reaction types, including metal-catalyzed cross-coupling reactions, cyclization of precursors to form the pyrazole (B372694) ring, and various strategies for the introduction of the nitrile functionality.

Metal-Catalyzed Cross-Coupling Reactions for the Formation of the Benzonitrile-Pyrazole Linkage

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of the crucial C-C bond between the pyrazole and benzonitrile (B105546) rings. The Suzuki-Miyaura coupling is a particularly effective and widely used method for this transformation.

The general approach involves the reaction of a pyrazole-containing boronic acid or its ester with a halogenated benzonitrile, or conversely, a benzonitrile-containing boronic acid with a halogenated pyrazole. For the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile, a common strategy is the Suzuki-Miyaura coupling of 4-iodo-1-methyl-1H-pyrazole with 4-cyanophenylboronic acid.

Table 1: Key Reagents in Suzuki-Miyaura Coupling for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System |

| 4-iodo-1-methyl-1H-pyrazole | 4-cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O |

| 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | 4-bromobenzonitrile (B114466) | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O |

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)], and a base like sodium carbonate or potassium carbonate. The choice of solvent is also critical, with mixtures of an organic solvent like 1,2-dimethoxyethane (B42094) (DME) or 1,4-dioxane and water being common.

While highly effective, these reactions can sometimes be hindered by the presence of the free N-H group in unprotected pyrazoles, which can lead to catalyst inhibition. However, for N-methylated pyrazoles like the target compound, this is not a concern. nih.gov

Other cross-coupling reactions such as the Stille coupling, which utilizes organotin reagents, can also be employed for the formation of the aryl-pyrazole bond. However, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more favorable choice.

Cyclization Reactions for Pyrazole Ring Formation Precursors

An alternative strategy to constructing 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile involves the formation of the pyrazole ring from acyclic precursors that already contain the 4-cyanophenyl moiety. A widely used method is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

For the synthesis of the target molecule, a plausible route would involve the reaction of a β-ketoaldehyde or β-diketone bearing a 4-cyanophenyl group with methylhydrazine. The regioselectivity of the cyclization is a key consideration in this approach.

Another powerful method is the [3+2] cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne. This approach allows for the construction of the pyrazole ring with a high degree of control over the substitution pattern.

Furthermore, the cyclization of α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can be mediated by electrophiles like molecular iodine or copper(I) iodide to yield substituted pyrazoles. organic-chemistry.orgacs.org

Nitrile Group Introduction Strategies

In some synthetic pathways, the nitrile group is introduced at a later stage onto a pre-formed 4-(1-methyl-1H-pyrazol-4-yl)benzene scaffold. This can be achieved through several established methods for the synthesis of benzonitriles.

One common method is the Sandmeyer reaction, where an amino group on the benzene (B151609) ring is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide.

Alternatively, a palladium-catalyzed cyanation of an aryl halide or triflate can be employed. organic-chemistry.org This method offers a milder and often more functional group tolerant approach to introducing the nitrile group. Various cyanide sources can be used, including potassium cyanide, zinc cyanide, or potassium ferrocyanide. semanticscholar.org The choice of catalyst and ligands is crucial for achieving high yields and avoiding side reactions.

Novel and Green Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This has led to the emergence of novel and green protocols for the synthesis of pyrazole derivatives, including 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile.

Microwave-Assisted Synthesis of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgresearchgate.net The Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl pyrazoles is particularly amenable to microwave irradiation. semanticscholar.org

For the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile, the coupling of 4-iodo-1-methyl-1H-pyrazole with 4-cyanophenylboronic acid can be significantly expedited using microwave heating. semanticscholar.org Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a dedicated microwave reactor. semanticscholar.orgijddd.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Temperature | Typically reflux temperature of the solvent | Can be precisely controlled to higher temperatures |

| Yield | Often moderate to good | Frequently improved yields |

| Energy Consumption | Higher | Lower |

The use of microwave irradiation can also facilitate the use of less reactive coupling partners, such as aryl chlorides, and can sometimes reduce the required catalyst loading. semanticscholar.org

Environmentally Benign Catalytic Systems

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile, this translates to the use of environmentally friendly catalysts, solvents, and energy sources.

Recent research has focused on developing catalytic systems that are more sustainable. This includes the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, have been successfully performed in aqueous media, often with the aid of water-soluble ligands. researchgate.net

Furthermore, efforts are being made to replace traditional palladium catalysts with more abundant and less toxic metals, although palladium remains the most versatile and efficient catalyst for many cross-coupling reactions. The development of highly active catalysts allows for lower catalyst loadings, which in turn reduces the amount of residual metal in the final product and minimizes waste.

The use of heterogeneous catalysts, which can be easily recovered and reused, is another important aspect of green chemistry. ijddd.com Encapsulated palladium catalysts, for example, have been shown to be effective in Suzuki-Miyaura coupling reactions and can be recycled multiple times without a significant loss of activity. ijddd.com

Flow Chemistry Approaches

The adoption of continuous flow chemistry presents a promising avenue for the synthesis of 4-(1-methyl-1H-pyrazol-4-YL)benzonitrile and its analogs. While specific literature detailing a complete end-to-end flow synthesis of this exact molecule is nascent, the principles and successful applications in related pyrazole and biaryl syntheses provide a strong foundation for its feasibility.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. For the synthesis of aryl-substituted pyrazoles, flow processes often involve the in-situ generation of reactive intermediates, which are immediately consumed in a subsequent reaction step, thereby minimizing decomposition and side-product formation.

A pertinent example is the continuous flow Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid to produce 4-cyanobiphenyl, a compound structurally analogous to the benzonitrile portion of the target molecule. arkat-usa.org Such a setup typically involves pumping streams of the reactants, a palladium catalyst, and a base through a heated packed-bed reactor. The short residence times and precise temperature control afforded by flow reactors can lead to high yields and purity of the desired biaryl product.

Furthermore, multi-step continuous flow systems have been developed for the synthesis of N-arylated pyrazoles from anilines, involving sequential diazotization, reduction, and cyclocondensation reactions. researchgate.net These integrated "synthesis machines" highlight the potential for the automated and efficient production of complex pyrazole derivatives, a strategy that could be adapted for the synthesis of 4-(1-methyl-1H-pyrazol-4-YL)benzonitrile.

Optimization of Reaction Parameters and Yields

The successful synthesis of 4-(1-methyl-1H-pyrazol-4-YL)benzonitrile via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is highly dependent on the careful optimization of several key reaction parameters. These include the choice of solvent, the design of the catalyst's ligand, and the reaction temperature and pressure.

Solvent Effects on Synthetic Efficiency

The solvent system plays a crucial role in the Suzuki-Miyaura coupling by influencing the solubility of reactants, the stability of the catalyst, and the rate of the reaction. A variety of solvents and solvent mixtures are employed to achieve optimal results.

In the synthesis of related biaryl compounds, solvent screening is a common optimization strategy. For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl boronic acids, a study demonstrated the impact of different solvents on the reaction yield. mdpi.com While not the exact target molecule, the data provides valuable insights into solvent performance for similar cross-coupling reactions.

| Solvent | Base | Yield (%) |

|---|---|---|

| Toluene (B28343) | K3PO4 | 40 |

| Acetonitrile | K3PO4 | 36 |

| 1,4-Dioxane | K3PO4 | 60 |

| DMF | K3PO4 | 20 |

As indicated in the table, 1,4-dioxane provided the highest yield in this particular system, highlighting its effectiveness in facilitating the catalytic cycle. The choice of a suitable solvent or solvent mixture is critical for ensuring that all components of the reaction, including the often sparingly soluble boronic acids and inorganic bases, are sufficiently solvated to participate effectively in the reaction. Aqueous mixtures, for instance with toluene or dioxane, are also commonly used and can enhance the reaction rate. nsf.gov

Ligand Design in Catalytic Systems

The ligand coordinated to the palladium center is a critical determinant of the catalyst's activity and stability in Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

For the synthesis of aryl-substituted pyrazoles, phosphine-based ligands are widely employed. The development of bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has significantly expanded the scope and efficiency of these reactions. researchgate.net

A study on the palladium-catalyzed Suzuki coupling of aryl bromides with phenylboronic acid using a novel pyrazole-tethered phosphine ligand demonstrated the importance of the ligand structure. arkat-usa.org The presence of both a phosphine group for palladium coordination and a pyrazole moiety can modulate the catalytic activity. Control experiments in this study revealed that in the absence of the phosphine ligand, the reaction either did not proceed or resulted in the rapid precipitation of palladium black, indicating catalyst decomposition. arkat-usa.org

The screening of different ligands is a common practice to optimize the synthesis of a target molecule. For instance, in the synthesis of substituted benzimidazoles via Suzuki-Miyaura coupling, a variety of phosphine ligands were evaluated, with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) providing a significantly higher yield compared to others like BINAP. researchgate.net This underscores the necessity of tailoring the ligand to the specific substrates involved in the coupling reaction.

| Ligand | Yield (%) |

|---|---|

| BINAP | 21 |

| SPhos | 60 |

Temperature and Pressure Influence

Temperature is a critical parameter in the synthesis of 4-(1-methyl-1H-pyrazol-4-YL)benzonitrile, directly impacting the reaction rate and the stability of the catalyst and reactants. While elevated temperatures can accelerate the reaction, they can also lead to catalyst decomposition and the formation of byproducts.

In a study involving a pyrazole-based P,N-ligand for Suzuki coupling, it was observed that increasing the temperature beyond 100 °C led to a decrease in yield due to the rapid precipitation of palladium black. arkat-usa.org This indicates that an optimal temperature exists that balances reaction kinetics with catalyst stability.

The effect of temperature on the Suzuki-Miyaura coupling of Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with 2-thiopheneboronic acid derivatives was systematically investigated, showing a clear correlation between temperature and reaction yield.

| Substrate | Temperature (°C) | Yield (%) |

|---|---|---|

| 2-thiopheneboronic acid pinacol ester | 25 | <5 |

| 2-thiopheneboronic acid pinacol ester | 65 | 25 |

| 2-thiopheneboronic acid pinacol ester | 100 | 65 |

| 2-thiophene boronic acid | 25 | <5 |

| 2-thiophene boronic acid | 65 | 50 |

| 2-thiophene boronic acid | 100 | 89 |

The data clearly indicates that for both the boronic acid and its pinacol ester, higher temperatures lead to significantly improved yields. cdnsciencepub.comnih.gov

The influence of pressure on Suzuki-Miyaura reactions is less commonly studied for typical solution-phase syntheses, as these reactions are generally not highly sensitive to pressure changes. However, in flow chemistry systems, pressure can become a more relevant parameter, particularly when dealing with heated solvents and gaseous reagents or byproducts. Maintaining a stable backpressure can prevent solvent boiling and ensure consistent flow rates, thereby contributing to the reproducibility and efficiency of the synthesis.

Mechanistic Investigations of 4 1 Methyl 1h Pyrazol 4 Yl Benzonitrile Synthesis and Reactions

Proposed Reaction Pathways for Key Synthetic Steps

The principal and most versatile method for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a pyrazole (B372694) derivative and a benzonitrile (B105546) moiety.

A plausible synthetic pathway involves the reaction of 4-bromo-1-methyl-1H-pyrazole with (4-cyanophenyl)boronic acid. The catalytic cycle for this transformation is generally understood to proceed through three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 4-bromo-1-methyl-1H-pyrazole to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a palladium(II) intermediate. The reactivity of the aryl halide in this step generally follows the order I > Br > Cl. libretexts.org

Transmetalation: The subsequent step is transmetalation, where the cyano-substituted phenyl group is transferred from the boronic acid to the palladium(II) complex. This process is typically facilitated by a base, such as sodium carbonate or potassium phosphate, which activates the boronic acid to form a more nucleophilic borate (B1201080) species.

Reductive Elimination: The final step is reductive elimination, in which the two organic ligands (the pyrazolyl and cyanophenyl groups) on the palladium(II) complex are coupled to form the desired product, 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

An alternative, though less common, pathway for related structures involves the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While not a direct synthesis of the target molecule's core structure, it is a key reaction for synthesizing substituted pyrazoles that could be precursors. The mechanism of the Buchwald-Hartwig amination also proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The selection of ligands for the palladium catalyst is critical in both Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyrazoles. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. nih.govmit.edu

Table 1: Proposed Suzuki-Miyaura Reaction for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile Synthesis This interactive table summarizes the key components and conditions for the proposed Suzuki-Miyaura synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 4-bromo-1-methyl-1H-pyrazole | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | Triphenylphosphine or other phosphine ligands | K₂CO₃, Na₂CO₃, or CsF | DMF, Dioxane/H₂O | 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile |

Role of Intermediates in Reaction Progression

The progression of the Suzuki-Miyaura synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile is dictated by the formation and transformation of several key intermediates.

Palladium(II) Oxidative Addition Complex: Following the initial oxidative addition, a square planar palladium(II) complex is formed, which contains the pyrazolyl group and the halide (e.g., bromide) as ligands. The stability and reactivity of this intermediate are influenced by the nature of the ancillary ligands on the palladium center.

Borate Complex: The base used in the reaction plays a crucial role in activating the (4-cyanophenyl)boronic acid by converting it into a more reactive borate species (e.g., [ArB(OH)₃]⁻). This anionic intermediate is more nucleophilic and readily participates in the transmetalation step.

Palladium(II) Transmetalation Intermediate: After the transfer of the cyanophenyl group to the palladium center, a new palladium(II) intermediate is formed, now bearing both the pyrazolyl and cyanophenyl ligands. The geometry of this intermediate can influence the ease of the subsequent reductive elimination.

Catalyst Resting State: In reactions involving nitrogen-containing heterocycles like pyrazoles, there is a possibility of the formation of palladium-azolyl intermediates that can act as a catalytic resting state, potentially inhibiting the reaction. nih.gov The choice of appropriate ligands and reaction conditions is essential to minimize the formation of such unreactive species.

Kinetic Studies of Synthetic Transformations

While specific kinetic studies for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile are not extensively reported in the literature, the kinetics of the Suzuki-Miyaura reaction have been widely investigated for other substrates. These studies provide valuable insights into the factors that would influence the rate of this particular synthesis.

The rate-determining step of the Suzuki-Miyaura catalytic cycle can vary depending on the specific substrates, catalyst, and reaction conditions. libretexts.org In many cases, the oxidative addition of the aryl halide to the palladium(0) catalyst is considered the rate-determining step. libretexts.org Consequently, the nature of the leaving group on the pyrazole ring is a significant factor, with reactivity generally decreasing in the order of I > Br > Cl. libretexts.org

For the transmetalation step, the concentration and nature of the base are critical. The base is required to activate the boronic acid, and its strength and solubility can affect the rate of this step.

Table 2: Factors Influencing Reaction Kinetics in Suzuki-Miyaura Synthesis This interactive table outlines key factors and their general effects on the reaction rate.

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Nature of Halide on Pyrazole | I > Br > Cl | Weaker C-X bond strength facilitates faster oxidative addition. libretexts.org |

| Ligand Properties | Electron-rich, bulky ligands generally increase the rate. | Promotes oxidative addition and reductive elimination steps. |

| Base Strength and Concentration | An optimal concentration of a suitable base is crucial. | Facilitates the formation of the reactive borate species for transmetalation. |

| Temperature | Higher temperatures generally increase the rate. | Provides the necessary activation energy for the reaction steps. |

| Solvent | The choice of solvent can influence solubility and reaction rates. | Aprotic polar solvents or mixtures with water are commonly used. |

Stereochemical Considerations in Related Derivatization

The core structure of 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile is achiral. However, stereochemical considerations become important when this molecule is used as a scaffold for the synthesis of more complex, chiral derivatives.

If a chiral center is introduced into a substituent on either the pyrazole or the benzonitrile ring, the potential for stereoisomers (enantiomers or diastereomers) arises. For example, if a substituent on the pyrazole ring were to be a chiral alkyl group, the resulting molecule would be chiral.

In the context of derivatization reactions, if a prochiral center is present in a derivative of 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile, a subsequent reaction could lead to the formation of a new stereocenter. The stereochemical outcome of such a reaction (i.e., the ratio of stereoisomers formed) would depend on the reaction mechanism and the presence of any chiral reagents or catalysts.

For instance, the reduction of a ketone derivative of the title compound could generate a chiral alcohol. The use of a chiral reducing agent could potentially lead to an enantioselective synthesis, favoring the formation of one enantiomer over the other.

Furthermore, in the synthesis of N-vinylated pyrazoles, the stereochemistry of the resulting double bond (E/Z isomerism) can be controlled by the reaction conditions, such as the choice of catalyst or base. nih.gov While this is not directly applicable to the synthesis of the title compound, it highlights the importance of stereochemical control in the synthesis of related pyrazole derivatives. The development of enantioselective HPLC methods is crucial for the separation and analysis of chiral pyrazole derivatives. acs.org

Theoretical and Computational Studies of 4 1 Methyl 1h Pyrazol 4 Yl Benzonitrile

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding the forces that govern its structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density and the energies of molecular orbitals. nih.gov These calculations are crucial for understanding the molecule's stability and electronic behavior. The pyrazole (B372694) ring, being an electron-rich heterocycle, and the benzonitrile (B105546) group, with its electron-withdrawing nitrile function, create a molecule with a distinct electronic profile that can be meticulously mapped using DFT.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine the most stable conformation of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile. By minimizing the energy of the molecule with respect to the positions of its atoms, the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be accurately predicted. These calculations provide a detailed picture of the molecule's shape and the spatial relationship between the pyrazole and benzonitrile rings. For similar pyrazole derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data. nih.gov

Hypothetical Optimized Geometrical Parameters

To illustrate the output of such calculations, the following table presents hypothetical optimized geometrical parameters for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (pyrazole-phenyl) | 1.48 Å |

| C≡N (nitrile) | 1.15 Å | |

| N-N (pyrazole) | 1.35 Å | |

| C-N (pyrazole) | 1.38 Å | |

| C=C (pyrazole) | 1.37 Å | |

| Bond Angle | Pyrazole-Phenyl Torsion | 35° |

| C-C-C (phenyl) | 120° | |

| C-C≡N (nitrile) | 179° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would likely be centered on the electron-deficient benzonitrile moiety. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which collectively provide a comprehensive picture of the molecule's reactivity. nih.gov

Hypothetical HOMO-LUMO and Reactivity Descriptors

The table below presents hypothetical values for the HOMO-LUMO energies and related reactivity descriptors for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack.

In the case of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group, indicating these are the most probable sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack.

Computational Prediction of Reaction Pathways and Transition States Involving 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

Computational chemistry allows for the theoretical exploration of potential reaction pathways involving 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the reaction intermediates. This information is crucial for understanding the mechanism of a reaction and predicting its feasibility and kinetics.

Advanced Structural Elucidation Techniques for 4 1 Methyl 1h Pyrazol 4 Yl Benzonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is not publicly available, analysis of closely related structures, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, provides insight into the expected crystallographic parameters. nih.gov

For a crystalline sample of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, X-ray diffraction analysis would yield a data set from which the crystal system, space group, and unit cell dimensions could be determined. The refinement of the crystal structure would provide a detailed picture of the molecule's geometry, including the planarity of the pyrazole (B372694) and benzonitrile (B105546) rings and the dihedral angle between them. Intermolecular interactions, such as C-H···N or π-π stacking, which stabilize the crystal lattice, would also be identified.

Table 1: Representative Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (ų) | 625.54 (13) |

| Z | 2 |

Data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, a structurally similar compound. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. wikipedia.org For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial relationships.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, COSY would show correlations between the protons on the benzonitrile ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on their attached protons. For instance, the methyl protons would show a cross-peak to the methyl carbon, and the aromatic protons would correlate with their respective carbons in the pyrazole and benzonitrile rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. In the case of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, HMBC would show correlations from the methyl protons to the nitrogen-bearing carbon of the pyrazole ring, and from the pyrazole protons to the carbons of the benzonitrile ring, thus confirming the connectivity of the two heterocyclic systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.8 - 4.2 | 35 - 40 |

| Pyrazole C-H | 7.5 - 8.5 | 120 - 140 |

| Benzonitrile C-H | 7.6 - 7.9 | 125 - 135 |

| Pyrazole C-CN | - | 105 - 115 |

| Benzonitrile C-CN | - | 110 - 115 |

| Nitrile C≡N | - | 118 - 122 |

Predicted ranges are based on typical values for similar chemical environments.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While solution NMR spectra would be identical for different polymorphs, ssNMR can distinguish between them due to differences in the local chemical environment and intermolecular interactions in the solid state. researchgate.net ¹³C and ¹⁵N ssNMR would be particularly informative for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, as the chemical shifts of the carbon and nitrogen atoms are highly sensitive to their packing arrangements in the crystal lattice.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. nih.gov For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, HRMS would confirm the molecular formula, C₁₁H₉N₃.

Furthermore, by inducing fragmentation of the molecule, typically through electron ionization (EI) or collision-induced dissociation (CID), the resulting fragmentation pattern can provide valuable structural information. The fragmentation pathways of pyrazole derivatives have been studied, and common fragmentation patterns include the loss of HCN, N₂, and cleavage of substituent groups. researchgate.net For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, key fragmentation pathways would likely involve cleavage of the bond between the pyrazole and benzonitrile rings, as well as fragmentation of the individual ring systems.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 184.0869 |

| [M+Na]⁺ | 206.0688 |

| [M-H]⁻ | 182.0724 |

Predicted data for the related isomer 4-(3-methyl-1h-pyrazol-1-yl)benzonitrile. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation and intermolecular interactions.

For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present in the molecule. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and benzonitrile rings would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. By comparing the experimental spectra with those calculated using computational methods such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. tandfonline.com

Table 4: Characteristic Vibrational Frequencies for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | 2220 - 2260 |

| C=C/C=N (Aromatic Rings) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C-H (Aromatic) | Bending (out-of-plane) | 690 - 900 |

Expected ranges are based on typical values for these functional groups.

Chemical Reactivity and Derivatization Strategies for 4 1 Methyl 1h Pyrazol 4 Yl Benzonitrile

Functional Group Transformations of the Nitrile Moiety

The nitrile group is a highly versatile functional handle, capable of being transformed into a variety of other functionalities, thereby serving as a gateway to diverse chemical entities. Key transformations include hydrolysis to carboxylic acids, reduction to primary amines, and nucleophilic additions to form substituted imines or ketones.

Hydrolysis and Reduction Reactions

The conversion of the nitrile moiety in 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile to a carboxylic acid or an amine is a fundamental derivatization strategy.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. In acidic hydrolysis, the nitrile is typically heated under reflux with a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat (reflux) | 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid |

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base such as sodium hydroxide. This initially forms the carboxylate salt and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.

Reduction: The nitrile group is readily reduced to a primary amine, providing a route to compounds with a benzylic amine functionality. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Alternative methods include catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, followed by aqueous workup | [4-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine |

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction provides a powerful method for the synthesis of ketones. The initial reaction forms an imine anion intermediate, which upon acidic hydrolysis, is converted to the corresponding ketone. For instance, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)ethan-1-one.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) provides a direct method for introducing new functional groups onto the benzonitrile ring. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the cyano (-CN) group and the 1-methyl-1H-pyrazol-4-yl group.

The cyano group is a moderately deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. Conversely, the pyrazole (B372694) ring is generally considered an electron-rich heteroaromatic system and is expected to be an activating group and an ortho, para-director. Therefore, the substitution pattern on the benzonitrile ring will be determined by the interplay of these competing effects. The pyrazolyl group, being activating, will likely direct incoming electrophiles to the positions ortho and para to itself (positions 2, 6, and 4 relative to the pyrazole). However, the cyano group is at the para position. Thus, the pyrazolyl group directs to positions 2 and 6. The cyano group directs to positions 3 and 5. The position of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Common EAS reactions include nitration and halogenation.

Nitration: Can be achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile.

Halogenation: Bromination or chlorination can be carried out using Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

The substitution is predicted to occur at the positions ortho to the pyrazolyl group (positions 2 and 6), as this ring is more activating than the deactivating nitrile group.

Reactions at the Pyrazole Nitrogen for Further Functionalization

The pyrazole ring of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile contains two nitrogen atoms. The N1 position is already substituted with a methyl group. The N2 atom, being a tertiary amine within an aromatic system, possesses a lone pair of electrons and can act as a nucleophile.

This allows for quaternization reactions, typically by treatment with an alkylating agent such as an alkyl halide (e.g., methyl iodide) or alkyl triflate. This reaction results in the formation of a pyrazolium (B1228807) salt, where the N2 atom becomes positively charged. This modification significantly alters the electronic properties of the pyrazole ring, making it more electron-deficient. Such pyrazolium salts can have applications as ionic liquids or as precursors for N-heterocyclic carbenes.

Table 3: Example of Pyrazole Quaternization

| Reagent | Conditions | Product |

|---|

Metalation and Lithiation Strategies for Regioselective Functionalization

Directed metalation, particularly lithiation, offers a powerful strategy for the regioselective functionalization of C-H bonds that are otherwise unreactive. For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, lithiation can be directed to several sites on either the pyrazole or the benzonitrile ring.

Studies on the lithiation of 1-methylpyrazole (B151067) have shown that the site of metalation is highly dependent on the reaction conditions.

Kinetic Control: Under kinetically controlled conditions (e.g., using n-butyllithium in THF at low temperatures), deprotonation occurs preferentially at the N-methyl group, forming a lithiated species on the carbon adjacent to the N1 nitrogen.

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., allowing the reaction to warm to room temperature), the more stable lithiated species is formed at the C5 position of the pyrazole ring.

These lithiated intermediates can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide array of functional groups in a highly regioselective manner.

Table 4: Regioselective Lithiation of the 1-Methylpyrazole Moiety

| Conditions | Site of Lithiation | Potential Products (after quenching with electrophile E⁺) |

|---|---|---|

| n-BuLi, THF, -78 °C (Kinetic) | N-CH₃ group | 4-(1-(CH₂E)-1H-pyrazol-4-yl)benzonitrile |

Additionally, directed ortho-metalation (DoM) could potentially occur on the benzonitrile ring, directed by the pyrazolyl substituent, although the directing ability of the 4-pyrazolyl group in this context is less established.

Applications of 4 1 Methyl 1h Pyrazol 4 Yl Benzonitrile As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The unique arrangement of a five-membered aromatic heterocycle and a cyano-substituted phenyl ring makes 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile a significant synthon in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The pyrazole-benzonitrile scaffold is a common feature in many potent and selective kinase inhibitors. nih.gov

The following table outlines representative complex molecules synthesized using pyrazole-based building blocks, highlighting the diversity of achievable structures.

| Target Molecule Class | Core Scaffold | Synthetic Strategy | Potential Application |

| Checkpoint Kinase 1 (Chk1) Inhibitors | Indeno[1,2-c]pyrazol-3-yl)-benzonitrile | Multi-step synthesis involving pyrazole (B372694) ring formation and functionalization | Anticancer therapeutics |

| Tyrosine Kinase (Src) Inhibitors | Pyrazole-Coumarin Hybrids | 1,3-dipolar cycloaddition reactions | Anticancer therapeutics biointerfaceresearch.comresearchgate.net |

| Antiproliferative Agents | Pyrazolyl-Acrylonitrile Derivatives | Condensation and cyclization reactions | Colon cancer treatment nih.gov |

Role in the Design of Novel Ligands for Catalysis

The pyrazole nucleus is a well-established coordinating motif in inorganic and organometallic chemistry. nih.gov The two adjacent nitrogen atoms in the pyrazole ring can act as effective donors for a wide variety of metal ions, making pyrazole-containing molecules excellent candidates for ligand design in catalysis. The specific compound 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile incorporates this potent coordinating pyrazole ring.

While direct catalytic applications of this specific molecule are not extensively documented, its structural components suggest significant potential. The pyrazole unit can serve as a bidentate or monodentate ligand, forming stable complexes with transition metals such as palladium, copper, zinc, and cobalt. nih.gov The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the pyrazole and phenyl rings. The electron-withdrawing nature of the nitrile group on the benzonitrile (B105546) moiety can modulate the electron density at the metal center, influencing its reactivity in catalytic cycles like cross-coupling reactions, hydrogenations, or oxidations.

The table below shows examples of metal complexes formed with pyrazole-type ligands, illustrating their coordination versatility.

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex |

| Zinc(II) | Acylpyrazolone | Bidentate | Mononuclear Zn(II) complexes nih.gov |

| Manganese(II) | Acylpyrazolone | Bidentate | Dinuclear Mn(II) complexes nih.gov |

| Cobalt(II) | Acylpyrazolone | Bidentate | Dinuclear Co(II) complexes nih.gov |

| Nickel(II) | Acylpyrazolone | Bidentate | Dinuclear Ni(II) complexes nih.gov |

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions. 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile possesses functional groups capable of participating in several types of these interactions, making it a valuable component for crystal engineering and the design of supramolecular materials.

The benzonitrile group is a key player in forming stable host-guest complexes. nih.gov The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions. Studies have demonstrated that supramolecular macrocycles can precisely recognize and encapsulate benzonitrile derivatives, forming highly ordered "key-lock" crystalline structures. nih.gov

Furthermore, the pyrazole ring itself contributes significantly to supramolecular assembly. The nitrogen atoms can participate in hydrogen bonding, either as donors (in N-H pyrazoles) or acceptors. researchgate.net The aromatic nature of the pyrazole ring also allows for π-stacking interactions with other aromatic systems. mdpi.com The combination of these features in 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile allows for the construction of complex, multi-dimensional networks held together by a combination of hydrogen bonds and stacking forces, leading to materials with potentially interesting electronic or host-guest properties. researchgate.netmdpi.com

| Supramolecular Interaction | Participating Moiety | Resulting Architecture | Reference |

| Host-Guest Recognition | Benzonitrile | Key-lock co-crystals | nih.gov |

| π-π Stacking | Pyrazole and Phenyl Rings | Layered structures | mdpi.com |

| Hydrogen Bonding | Pyrazole Nitrogen / Nitrile Nitrogen | 1D chains or 2D layers | researchgate.net |

Development of Chemosensors Based on Chemical Recognition Principles

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes) through a measurable change, such as color or fluorescence. Pyrazole derivatives are an important class of compounds used in the development of chemosensors, particularly for metal cations. nih.gov The pyrazole ring acts as an effective chelating ligand, binding to metal ions with a degree of selectivity influenced by the other functional groups present in the molecule. nih.govmdpi.com

The structure of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is well-suited for this application. The pyrazole moiety provides a potential binding site for metal ions. Upon coordination, the electronic properties of the entire molecule can be altered, leading to a change in its photophysical characteristics. This change forms the basis of the sensing mechanism. For instance, binding to a metal ion could induce a shift in the molecule's absorption or emission spectrum, allowing for colorimetric or fluorescent detection. mdpi.com

The benzonitrile group can further enhance the sensing capabilities by participating in the conjugated system, influencing the fluorophore properties, and potentially offering another site for interaction. Pyrazole-based probes have been successfully developed for the selective detection of various environmentally and biologically important ions, including Al³⁺, Fe³⁺, and Sn²⁺. nih.govmdpi.com

| Sensor Type | Target Analyte | Principle of Detection | Key Structural Feature |

| Fluorescent Probe | Al³⁺ | Chelation-enhanced fluorescence | Pyridine-pyrazole unit nih.gov |

| Optical Sensor | Fe³⁺, Sn²⁺, Al³⁺ | Bathochromic shift in absorbance | Pyrazolyl-methylene-pyrazolone mdpi.com |

| Fluorescent Probe | Cu²⁺ | Fluorescence quenching | Dipyrazolylmethane mdpi.com |

Emerging Research Directions and Future Outlook for 4 1 Methyl 1h Pyrazol 4 Yl Benzonitrile

Explorations into Novel Synthetic Pathways

The synthesis of 4-arylpyrazoles, such as 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, has traditionally been a multi-step process. However, current research is intensely focused on developing more direct, efficient, and high-yielding synthetic routes. A significant area of exploration is the advancement of transition-metal catalyzed cross-coupling reactions. rhhz.netccspublishing.org.cn Methods like the Suzuki-Miyaura coupling, which pairs a halopyrazole with an arylboronic acid, are being optimized for 4-substituted pyrazoles. rhhz.netrsc.org Recent studies have demonstrated that microwave-assisted Suzuki couplings can dramatically shorten reaction times and improve yields for the synthesis of 4-arylpyrazoles. rhhz.netccspublishing.org.cn

Another promising frontier is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules like pyrazole (B372694) derivatives in a single, atom-economical step. nih.govmdpi.com Researchers are designing one-pot syntheses that combine simple precursors to rapidly assemble the pyrazole core and introduce the desired aryl substituents. mdpi.comnih.gov These strategies not only enhance efficiency but also align with the principles of green chemistry by reducing intermediate purification steps and solvent usage.

| Synthetic Strategy | Description | Potential Advantages | References |

| Microwave-Assisted Suzuki Coupling | Cross-coupling of 4-iodo-1-methyl-1H-pyrazole with a corresponding boronic acid under microwave irradiation. | Reduced reaction times (minutes vs. hours), high yields, mild reaction conditions. | rhhz.netccspublishing.org.cn |

| Palladium-Catalyzed Direct Arylation | C-H activation of the pyrazole ring to directly couple with an aryl halide, avoiding the need for pre-functionalized pyrazoles. | Increased atom economy, fewer synthetic steps. | researchgate.net |

| Multi-Component Reactions (MCRs) | One-pot reaction combining three or more starting materials to form the final product in a single operation. | High efficiency, operational simplicity, reduced waste, rapid library generation. | nih.govmdpi.com |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry has become an indispensable tool for predicting the behavior of molecules, thereby accelerating research and development. eurasianjournals.comeurasianjournals.com For 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, advanced computational models, particularly those based on Density Functional Theory (DFT), are being employed to gain deep insights into its electronic structure, reactivity, and spectroscopic properties. eurasianjournals.comresearchgate.netnih.gov

These theoretical studies can accurately predict key molecular parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-deficient regions, predicting how the molecule will interact with other reagents or biological targets. nih.gov Furthermore, simulations can forecast vibrational (FT-IR) and NMR spectra, aiding in the structural characterization of newly synthesized derivatives. researchgate.net This predictive power allows researchers to screen potential derivatives for desired properties in silico, saving significant time and resources in the lab. bohrium.com

| Computational Method | Predicted Property | Significance | References |

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energy gap, dipole moment. | Predicts molecular stability, electronic properties, and reactivity. | eurasianjournals.comresearchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption wavelengths (UV-Vis spectra). | Characterizes optoelectronic properties for potential use in sensors or photonic devices. | researchgate.net |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Assesses potential as a scaffold in drug discovery. | eurasianjournals.com |

Integration into Advanced Material Precursors

The rigid, planar structure and versatile functional groups of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile make it an attractive candidate as a precursor for advanced materials. The pyrazole ring, with its two nitrogen atoms, can act as a bidentate ligand, while the nitrile group offers a site for further chemical modification or coordination.

One of the most promising applications is in the design of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form robust, porous structures with potential applications in gas storage, catalysis, and chemical sensing. The benzonitrile (B105546) moiety can be used to tune the electronic properties and pore environment of the resulting material.

Furthermore, this compound can serve as a building block for specialized organic materials. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for polymerization. This could lead to the development of novel polymers with high thermal stability and specific electronic properties, suitable for use in organic light-emitting diodes (OLEDs) or as components in sensor technologies. nih.gov

Sustainable Chemical Synthesis of Related Analogs

In line with the global push for environmental responsibility, a major focus of future research is the development of sustainable or "green" synthetic methods for pyrazole derivatives. nih.govresearchgate.net This involves replacing hazardous reagents and solvents with eco-friendly alternatives, designing energy-efficient processes, and utilizing recyclable catalysts. jetir.org

Key strategies in this area include:

Aqueous Media Synthesis: Utilizing water as a solvent instead of volatile organic compounds (VOCs) to reduce environmental impact. researchgate.netacs.org

Catalysis: Employing recyclable or biodegradable catalysts, such as bio-organic catalysts or supported metal catalysts, to minimize waste and allow for catalyst reuse. researchgate.netjetir.org

Energy Efficiency: Using alternative energy sources like ultrasound or microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times under milder conditions. researchgate.net

These green chemistry principles are being actively applied to the synthesis of pyrazole analogs, aiming to make their production more economical and environmentally benign. nih.govjetir.org The development of a truly sustainable pathway for 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile and its derivatives will be a critical step toward their broader application in industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.